molecular formula C14H18BF3O3 B2965041 2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1689547-84-9

2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2965041
CAS No.: 1689547-84-9
M. Wt: 302.1
InChI Key: SBFFVWNJNYFDCJ-UHFFFAOYSA-N
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Description

This boronate ester features a 1,3,2-dioxaborolane core (pinacol boronate) with a phenyl ring substituted at the 2-position by a methoxy (-OMe) group and at the 4-position by a trifluoromethyl (-CF₃) group. The methoxy group is electron-donating, while -CF₃ is strongly electron-withdrawing, creating a polarized electronic environment. Such compounds are widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester. The compound is commercially available with 98% purity, indicating its utility in high-precision synthetic applications .

Properties

IUPAC Name

2-[2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-6-9(14(16,17)18)8-11(10)19-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFFVWNJNYFDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Methoxyphenyl analog (2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane): The methoxy group at the 4-position (vs. 2-position in the target compound) reduces steric hindrance but alters electronic effects. This analog has a melting point of 125–126°C, suggesting higher crystallinity than the target compound, which is likely a liquid (based on structurally related oils in ) .
  • 3-Methylsulfonylphenyl analog (4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane):
    The -SO₂Me group at the 3-position is more electron-withdrawing than -CF₃, increasing boron’s electrophilicity. This enhances reactivity in cross-couplings but may reduce stability under basic conditions. Applications include medicinal chemistry (e.g., USP7-IN-1 inhibitor) .

  • 2,6-Dichloro-3,5-dimethoxyphenyl analog (2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane):
    Chlorine atoms introduce strong electron-withdrawing effects, while dual methoxy groups at 3,5-positions donate electrons. This creates a highly polarized system, favoring reactions requiring high boron electrophilicity. Used in synthesizing indazole derivatives via Pd-catalyzed couplings .

Steric and Functional Group Modifications

  • Phenylethynyl-substituted analog (2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane):
    The ethynyl group introduces conjugation and rigidity, enhancing π-stacking interactions. Such derivatives are used in materials science but may exhibit reduced solubility in polar solvents compared to the target compound .

Physical Properties and Reactivity

Compound Substituents Melting Point/State Key Reactivity Features
Target Compound 2-MeO, 4-CF₃ Likely liquid (oil) Balanced electron donation/withdrawal; versatile in couplings
Triboration Product (2m) Ethenyl, CF₃ 201°C (solid) High thermal stability; used in alkynyl alkyne synthesis
4-Ethoxy-3-CF₃ analog 4-EtO, 3-CF₃ Ethoxy increases steric bulk; lower electrophilicity than target

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